3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-
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Overview
Description
3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclohexane core, which is fused with a lactone ring. The presence of an ethenyl and a methyl group adds to its structural complexity, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)- typically involves the following steps:
Formation of the Oxabicyclohexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Lactone Ring: The lactone ring is formed via an intramolecular esterification reaction.
Addition of Ethenyl and Methyl Groups: These groups are introduced through selective alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include ketones, carboxylic acids, diols, and halogenated derivatives.
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexan-2-one: Lacks the ethenyl and methyl groups, making it less complex.
4-Ethenyl-4-methyl-3-oxabicyclo[3.1.0]hexane: Similar structure but without the lactone ring.
Uniqueness
The presence of both the ethenyl and methyl groups, along with the lactone ring, makes 3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)- unique. This structural complexity contributes to its diverse reactivity and wide range of applications.
Properties
CAS No. |
866825-07-2 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(1S,5R)-4-ethenyl-4-methyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H10O2/c1-3-8(2)6-4-5(6)7(9)10-8/h3,5-6H,1,4H2,2H3/t5-,6+,8?/m0/s1 |
InChI Key |
OSZJKOLUTLRMTF-FWHJPCMOSA-N |
Isomeric SMILES |
CC1([C@@H]2C[C@@H]2C(=O)O1)C=C |
Canonical SMILES |
CC1(C2CC2C(=O)O1)C=C |
Origin of Product |
United States |
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